molecular formula C20H22FN3O3S2 B2383337 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 1705879-33-9

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B2383337
CAS RN: 1705879-33-9
M. Wt: 435.53
InChI Key: PVVMXIJMYMWPHV-UHFFFAOYSA-N
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Description

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H22FN3O3S2 and its molecular weight is 435.53. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potency of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole core, as part of 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole, is notable for its presence in compounds with significant therapeutic activities. The peculiar structure of the 1,2,4-oxadiazole ring, similar to pyridine with nitrogen atoms, enables effective binding to various enzymes and receptors through multiple weak interactions. This feature has propelled research into 1,2,4-oxadiazole derivatives for their broad therapeutic applications, ranging from anticancer to antiviral activities. The derivatives have been identified for their potential in treating a variety of diseases, contributing significantly to medicinal chemistry (Verma et al., 2019).

Role in Antimicrobial Resistance

The development of antimicrobial resistance has driven the search for new compounds, including those with a 1,2,4-oxadiazole moiety. These derivatives have been explored for their antimicrobial properties, including antibacterial, antifungal, and antiviral activities. The review of recent literature suggests that the activity of 1,2,4-oxadiazole derivatives often exceeds that of known antibiotics, indicating their potential as effective drugs in combating resistant microbial strains (Glomb & Świątek, 2021).

Antioxidant Capacity and Chemical Interactions

The 1,2,4-oxadiazole derivatives have been implicated in enhancing the antioxidant capacity of various compounds. Studies involving the ABTS/PP decolorization assay have highlighted the role of certain derivatives in oxidative processes, including coupling reactions with antioxidants. This suggests their utility in developing antioxidant therapies and understanding the specific reactions contributing to total antioxidant capacity (Ilyasov et al., 2020).

Synthesis and Pharmacology

Significant progress has been made in synthesizing and understanding the pharmacological aspects of 1,2,4-oxadiazole derivatives. These compounds demonstrate a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. Recent reviews have focused on novel synthetic strategies and the biological roles of these derivatives, highlighting their importance in drug development for psychological disorders and other medical conditions (Wang et al., 2022).

properties

IUPAC Name

5-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-2-15-9-10-19(28-15)29(25,26)24-11-5-6-14(13-24)12-18-22-20(23-27-18)16-7-3-4-8-17(16)21/h3-4,7-10,14H,2,5-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVMXIJMYMWPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

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